molecular formula C17H18N4O B5836661 N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(4-methylphenyl)urea

N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(4-methylphenyl)urea

Cat. No. B5836661
M. Wt: 294.35 g/mol
InChI Key: ZLWDWQUYDZASPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(4-methylphenyl)urea, also known as DMBU, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. DMBU belongs to the family of benzimidazole ureas and has been studied for its potential use in various therapeutic applications.

Mechanism of Action

The mechanism of action of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(4-methylphenyl)urea is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(4-methylphenyl)urea has also been shown to inhibit the production of inflammatory cytokines and chemokines, which can contribute to the development of chronic inflammation.
Biochemical and Physiological Effects:
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(4-methylphenyl)urea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(4-methylphenyl)urea has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(4-methylphenyl)urea is its low toxicity profile, which makes it a safe compound to use in lab experiments. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(4-methylphenyl)urea is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(4-methylphenyl)urea is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(4-methylphenyl)urea. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Further studies are also needed to fully understand the mechanism of action of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(4-methylphenyl)urea and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(4-methylphenyl)urea involves the reaction of 1,2-dimethylbenzimidazole with 4-methylphenyl isocyanate in the presence of a suitable solvent. The reaction leads to the formation of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(4-methylphenyl)urea as a white crystalline solid with a high yield. The purity of the compound can be further enhanced by recrystallization and purification techniques.

Scientific Research Applications

N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(4-methylphenyl)urea has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(4-methylphenyl)urea has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(1,2-dimethylbenzimidazol-5-yl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-11-4-6-13(7-5-11)19-17(22)20-14-8-9-16-15(10-14)18-12(2)21(16)3/h4-10H,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWDWQUYDZASPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(C(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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